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Compound of Interest

3-lodo-4-methyl-7-nitro-1H-
Compound Name:
indazole

Cat. No.: B3219147

Disclaimer: Specific experimental data for 3-lodo-4-methyl-7-nitro-1H-indazole is not readily
available in the public domain. This guide has been compiled based on the known chemical
properties, synthesis, and biological activities of structurally similar iodo-nitro-1H-indazole
derivatives. The presented data, protocols, and pathways are therefore predictive and should
be treated as a starting point for further research.

This technical guide provides a comprehensive overview of the predicted chemical properties,
potential synthetic routes, and likely biological significance of 3-lodo-4-methyl-7-nitro-1H-
indazole. This document is intended for researchers, scientists, and professionals in the field
of drug development and medicinal chemistry.

Core Chemical Properties

The chemical properties of 3-lodo-4-methyl-7-nitro-1H-indazole can be inferred from its
structural analogues. The presence of an iodine atom at the 3-position, a methyl group at the 4-
position, and a nitro group at the 7-position on the indazole core dictates its reactivity and
potential applications.

Table 1: Predicted Physicochemical Properties of 3-lodo-4-methyl-7-nitro-1H-indazole and
Related Analogues

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3219147?utm_src=pdf-interest
https://www.benchchem.com/product/b3219147?utm_src=pdf-body
https://www.benchchem.com/product/b3219147?utm_src=pdf-body
https://www.benchchem.com/product/b3219147?utm_src=pdf-body
https://www.benchchem.com/product/b3219147?utm_src=pdf-body
https://www.benchchem.com/product/b3219147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3219147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted
Value for 3- ] . 3-lodo-6-
3-lodo-4-nitro- 3-lodo-7-nitro- .
Property lodo-4-methyl- . . methyl-5-nitro-
. 1H-indazole[1] 1H-indazole[2] .
7-nitro-1H- 1H-indazole[3]
indazole
Molecular
C8H6IN302 C7H4IN302 C7H4IN302 C8H6IN302
Formula
Molecular Weight
303.06 289.03 289.03 303.06
(g/mol)
Melting Point ) ) .
0 Not available 210-212 Not available Not available
- , _ Predicted: 458.0 _ .
Boiling Point (°C)  Predicted: >450 25 Not available Not available
+ 25.
Density (g/cm3) Predicted: ~2.2 2.240 £ 0.06 Not available Not available
pKa Predicted: ~9 9.12+£0.40 Not available Not available
LogP Predicted: ~2.8 2.59890 Not available Not available
Appearance Predicted: Solid Solid Solid Not available

Synthesis and Reactivity

The synthesis of 3-lodo-4-methyl-7-nitro-1H-indazole would likely follow established
methodologies for the functionalization of the indazole scaffold. A plausible synthetic route
would involve the initial synthesis of 4-methyl-7-nitro-1H-indazole followed by iodination at the
C3 position.

Proposed Synthetic Pathway
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Caption: Proposed synthesis of 3-lodo-4-methyl-7-nitro-1H-indazole.

Experimental Protocols (Based on Analogues)

Protocol 1: Synthesis of 4-Nitro-1H-indazole (Analogue to Precursor)[4][5]

This protocol describes the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline, which
serves as a model for the potential synthesis of 4-methyl-7-nitro-1H-indazole from 2,3-dimethyl-

6-nitroaniline.
o Materials: 2-methyl-3-nitroaniline, Sodium Nitrite (NaNO3z), Glacial Acetic Acid, Water.
e Procedure:

Dissolve 2-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid at 0 °C.

[e]

o

Prepare an aqueous solution of sodium nitrite (2.2 equivalents).

Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at once.

[¢]

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

[¢]

[e]

Collect the resulting precipitate by filtration.
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o Concentrate the filtrate under reduced pressure.
o Suspend the combined solid in water, filter, and dry to yield 4-nitro-1H-indazole.
Protocol 2: lodination of the Indazole Ring (General Procedure)[6][7]

This general protocol for the C3-iodination of indazoles can be adapted for the synthesis of the
target compound from the 4-methyl-7-nitro-1H-indazole precursor.

o Materials: Substituted 1H-indazole (e.g., 4-methyl-7-nitro-1H-indazole), lodine (I2), a suitable
base (e.g., Potassium Carbonate (K2CO3) or Potassium Hydroxide (KOH)), and a polar
aprotic solvent (e.g., N,N-Dimethylformamide (DMF)).

e Procedure:
o Dissolve the starting indazole (1 equivalent) in DMF.
o Add the base (e.g., K2COs, 2-3 equivalents) to the solution.
o Add iodine (1.1-1.5 equivalents) portion-wise to the stirred mixture.

o Stir the reaction at room temperature or with gentle heating until the starting material is
consumed (monitor by TLC).

o Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess
iodine.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

Reactivity

The iodine atom at the C3 position makes 3-lodo-4-methyl-7-nitro-1H-indazole a versatile
intermediate for further functionalization through various cross-coupling reactions.
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Caption: Potential cross-coupling reactions of 3-lodo-4-methyl-7-nitro-1H-indazole.

Spectral Data (Predicted)

While no specific spectral data for 3-lodo-4-methyl-7-nitro-1H-indazole is available,
predictions can be made based on the analysis of similar compounds.[3][8][9]

Table 2: Predicted Spectroscopic Data for 3-lodo-4-methyl-7-nitro-1H-indazole
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Technique Predicted Observations

Aromatic protons (H5, H6) would appear as
doublets in the downfield region (& 7.5-8.5 ppm).
The methyl protons would appear as a singlet
14 NMR ylp pp g
around 6 2.5-3.0 ppm. The N-H proton would be

a broad singlet at a very downfield shift (6 > 10
ppm).

The carbon bearing the iodine (C3) would be
significantly shielded (6 ~90-100 ppm). Carbons
attached to the nitro group (C7) and the fused
13C NMR . _ .
benzene ring would appear in the aromatic
region (6 110-150 ppm). The methyl carbon

would appear upfield (& ~15-20 ppm).

The exact mass would be a key identifier.
Mass Spec. (HRMS) Expected [M+H]* peak around m/z 303.95. The
isotopic pattern of iodine would be observable.

Characteristic peaks would include N-H
stretching (~3200-3400 cm~1), aromatic C-H
IR Spectroscopy stretching (~3000-3100 cm~1), asymmetric and
symmetric NO: stretching (~1550 and ~1350
cm~1), and C-I stretching in the fingerprint

region.

Potential Biological Activity and Applications

Indazole derivatives are a well-established class of pharmacologically active compounds.[10]
[11] The presence of the nitro group and the versatile iodo-substituent suggests that 3-lodo-4-
methyl-7-nitro-1H-indazole could serve as a valuable scaffold in drug discovery.

Kinase Inhibition

Many substituted indazoles are known to be potent kinase inhibitors. The specific substitution
pattern of 3-lodo-4-methyl-7-nitro-1H-indazole could confer selectivity towards certain
kinases implicated in cancer and other diseases. Further derivatization via cross-coupling
reactions at the C3 position could lead to the development of novel kinase inhibitors.
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Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Applications

Antiparasitic Agents: Nitro-heterocyclic compounds have been investigated for their activity
against various parasites.

Antimicrobial Agents: The indazole nucleus is present in some antimicrobial drugs.

Central Nervous System (CNS) Activity: Certain nitroindazoles have shown activity as nitric
oxide synthase (NOS) inhibitors, suggesting potential applications in neurological disorders.
[10]

Conclusion
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While direct experimental data for 3-lodo-4-methyl-7-nitro-1H-indazole is currently lacking,
this in-depth technical guide provides a robust framework for its predicted chemical properties,
synthesis, and potential applications based on the well-established chemistry of its structural
analogues. The synthetic protocols and reactivity profile presented herein offer a valuable
resource for researchers aiming to synthesize and explore the therapeutic potential of this
novel indazole derivative. Further experimental investigation is warranted to validate these
predictions and fully elucidate the chemical and biological characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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